molecular formula C3H5F3N2O B8697799 N-Methyl-N'-(trifluoromethyl)urea CAS No. 56969-92-7

N-Methyl-N'-(trifluoromethyl)urea

Cat. No. B8697799
M. Wt: 142.08 g/mol
InChI Key: ZTIKQZVOPDMAHR-UHFFFAOYSA-N
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Patent
US03982019

Procedure details

Methylamine (3.1 grams; 0.1 mol) is placed into a glass ampule of 30 ml capacity and is cooled in an acetone-dry ice bath. Trifluoromethyl isocyanate (11.1 grams; 0.1 mol) is added to the ampule and the ampule is sealed. The reaction mixture is slowly warmed up to room temperature and is allowed to stand at this temperature for a period of about 1 hour. At the end of this time the ampule is opened and the contents removed and distilled under reduced pressure to yield N-methyl-N'-trifluoromethyl urea.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[F:3][C:4]([N:7]=[C:8]=[O:9])([F:6])[F:5]>>[CH3:1][NH:2][C:8]([NH:7][C:4]([F:6])([F:5])[F:3])=[O:9]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
CN
Step Two
Name
Quantity
11.1 g
Type
reactant
Smiles
FC(F)(F)N=C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled in an acetone-dry ice bath
CUSTOM
Type
CUSTOM
Details
the ampule is sealed
CUSTOM
Type
CUSTOM
Details
the contents removed
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC(=O)NC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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